molecular formula C17H29NO2 B14677251 1-(Undec-10-enoyl)azepan-2-one CAS No. 36363-27-6

1-(Undec-10-enoyl)azepan-2-one

Cat. No.: B14677251
CAS No.: 36363-27-6
M. Wt: 279.4 g/mol
InChI Key: OWLLPBPOQMTGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Undec-10-enoyl)azepan-2-one is an organic compound that belongs to the class of azepanones It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, and an undec-10-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Undec-10-enoyl)azepan-2-one can be synthesized through several methods. One common approach involves the reaction of undec-10-enoic acid with azepan-2-one in the presence of a coupling agent such as thionyl chloride . The reaction typically occurs under mild conditions and yields the desired product in good quantities.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(Undec-10-enoyl)azepan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .

Scientific Research Applications

1-(Undec-10-enoyl)azepan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Undec-10-enoyl)azepan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-(Undec-10-enoyl)azepan-2-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

36363-27-6

Molecular Formula

C17H29NO2

Molecular Weight

279.4 g/mol

IUPAC Name

1-undec-10-enoylazepan-2-one

InChI

InChI=1S/C17H29NO2/c1-2-3-4-5-6-7-8-10-13-16(19)18-15-12-9-11-14-17(18)20/h2H,1,3-15H2

InChI Key

OWLLPBPOQMTGEJ-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCC(=O)N1CCCCCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.